2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
Overview
Description
N11-Ethyl-N5-methyl-5,11-dihydro-6H-dipyrido(3,2-b:2’,3’-e)(1,4)diazepin-6-one is a chemical compound with the molecular formula C14H14N4O It is known for its complex structure, which includes a diazepine ring fused with two pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N11-Ethyl-N5-methyl-5,11-dihydro-6H-dipyrido(3,2-b:2’,3’-e)(1,4)diazepin-6-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine derivatives followed by cyclization to form the diazepine ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N11-Ethyl-N5-methyl-5,11-dihydro-6H-dipyrido(3,2-b:2’,3’-e)(1,4)diazepin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N11-Ethyl-N5-methyl-5,11-dihydro-6H-dipyrido(3,2-b:2’,3’-e)(1,4)diazepin-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N11-Ethyl-N5-methyl-5,11-dihydro-6H-dipyrido(3,2-b:2’,3’-e)(1,4)diazepin-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Nevirapine: A related compound with a similar diazepine structure, used as an antiretroviral drug.
11-Cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido(3,2-b2’,3’-e)(1,4)diazepin-6-one: Another compound with structural similarities, investigated for its potential therapeutic applications.
Uniqueness
N11-Ethyl-N5-methyl-5,11-dihydro-6H-dipyrido(3,2-b:2’,3’-e)(1,4)diazepin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
132312-85-7 |
---|---|
Molecular Formula |
C14H14N4O |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |
InChI |
InChI=1S/C14H14N4O/c1-3-18-12-10(6-4-8-15-12)14(19)17(2)11-7-5-9-16-13(11)18/h4-9H,3H2,1-2H3 |
InChI Key |
SVFKQHLOBRUZGV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C(=O)N(C3=C1N=CC=C3)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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